1,4-Di(5-Phenyl-2-oxazolyl)benzene

Beschreibung

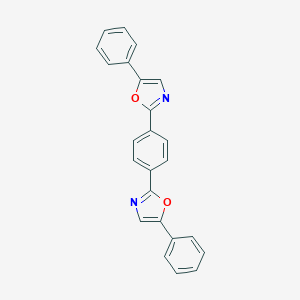

Structure

3D Structure

Eigenschaften

IUPAC Name |

5-phenyl-2-[4-(5-phenyl-1,3-oxazol-2-yl)phenyl]-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H16N2O2/c1-3-7-17(8-4-1)21-15-25-23(27-21)19-11-13-20(14-12-19)24-26-16-22(28-24)18-9-5-2-6-10-18/h1-16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MASVCBBIUQRUKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CN=C(O2)C3=CC=C(C=C3)C4=NC=C(O4)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7061984 | |

| Record name | Oxazole, 2,2'-(1,4-phenylene)bis[5-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7061984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

364.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellow crystalline solid; [Sigma-Aldrich MSDS] | |

| Record name | POPOP | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16376 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1806-34-4 | |

| Record name | 1,4-Bis(5-phenyl-2-oxazolyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1806-34-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | POPOP | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001806344 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | POPOP | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24859 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Oxazole, 2,2'-(1,4-phenylene)bis[5-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Oxazole, 2,2'-(1,4-phenylene)bis[5-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7061984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-bis(5-phenyloxazol-2-yl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.731 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DI(PHENYL-5-OXAZOLYL-2)-1,4-BENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MDI740G2Q0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to 1,4-Bis(5-phenyl-2-oxazolyl)benzene (POPOP)

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Bis(5-phenyl-2-oxazolyl)benzene, commonly known by the acronym POPOP, is a highly efficient and photostable organic fluorophore.[1] It belongs to the oxazole class of compounds and is widely utilized as a secondary scintillator or "wavelength shifter" in both liquid and solid scintillation counting applications. Its primary function is to absorb the ultraviolet (UV) light emitted by a primary scintillator and re-emit it as visible light, typically in the violet-blue region of the spectrum.[2] This spectral shifting mechanism is crucial for matching the emission output with the optimal sensitivity range of photomultiplier tubes (PMTs), thereby enhancing the detection efficiency of ionizing radiation. This guide provides a comprehensive overview of the chemical, physical, and spectroscopic properties of POPOP, along with detailed experimental protocols and mechanistic diagrams relevant to its application.

Physicochemical and Spectroscopic Properties

The fundamental properties of POPOP are critical for its function as a fluorophore. It possesses a high fluorescence quantum yield, a large Stokes shift, and excellent photostability in a variety of organic solvents.[1] These characteristics make it an ideal candidate for sensitive detection applications.

Data Presentation

The quantitative properties of POPOP are summarized in the table below for ease of reference and comparison.

| Property | Value | Reference(s) |

| IUPAC Name | 2,2′-(1,4-Phenylene)bis(5-phenyl-1,3-oxazole) | [2] |

| Synonyms | POPOP, p-Bis(5-phenyloxazol-2-yl)benzene | [1][3][4] |

| CAS Number | 1806-34-4 | [3] |

| Molecular Formula | C₂₄H₁₆N₂O₂ | [3] |

| Molar Mass | 364.40 g/mol | [3][4] |

| Melting Point | 242-246 °C | [1] |

| Absorption Maximum (λₘₐₓ) | ~356 nm (in cyclohexane) | |

| Emission Maximum (λₑₘ) | ~410-420 nm (in various solvents) | [2] |

| Molar Absorptivity (ε) | 47,000 M⁻¹cm⁻¹ (at 356.2 nm) | |

| Fluorescence Quantum Yield (ΦF) | 0.93 (in cyclohexane) | |

| Fluorescence Lifetime (τ) | 1.68 ns (in an epoxy resin matrix) |

Mechanism of Action in Scintillation

In a typical liquid scintillation cocktail, the detection of radiation is a multi-step energy transfer process. POPOP plays the final role in converting the energy into a detectable light signal.

-

Ionizing Radiation Interaction: An energetic particle (e.g., a beta particle) passes through the solvent (e.g., toluene), exciting the solvent molecules.

-

Energy Transfer to Primary Scintillator: The excited solvent molecules efficiently transfer their energy to a primary scintillator (e.g., PPO, 2,5-diphenyloxazole), which is present at a higher concentration.

-

Primary Emission: The primary scintillator de-excites by emitting photons in the UV range (typically 350-380 nm).

-

Wavelength Shifting: POPOP, the secondary scintillator, absorbs these UV photons.

-

Secondary Emission: POPOP rapidly de-excites, emitting photons at a longer wavelength (~420 nm), which falls within the optimal sensitivity range of most PMTs.

-

Detection: The PMT detects these visible photons, converting them into an electrical pulse that can be counted and analyzed.

This cascaded energy transfer is highly efficient and is fundamental to the sensitivity of liquid scintillation counting.

Figure 1. Energy transfer mechanism in a PPO-POPOP liquid scintillation system.

Experimental Protocols

Synthesis of 1,4-Bis(5-phenyl-2-oxazolyl)benzene

While POPOP is typically commercially procured, its synthesis is generally achieved via a double condensation reaction. A common route is the reaction of terephthaloyl chloride with two equivalents of 2-amino-1-phenylethanone (or a derivative thereof) followed by a cyclodehydration step. The following is a generalized protocol outline, as specific reaction conditions can vary.

Materials:

-

Terephthaloyl chloride

-

2-Amino-1-phenylethanone hydrochloride

-

A high-boiling point solvent (e.g., o-dichlorobenzene or polyphosphoric acid)

-

Base (e.g., pyridine, for scavenging HCl)

Methodology:

-

Amide Formation: Terephthaloyl chloride is dissolved in a suitable high-boiling point solvent.

-

To this solution, two equivalents of 2-amino-1-phenylethanone hydrochloride and a base are added.

-

The mixture is heated under reflux to form the intermediate diamide, N,N'-(1,2-dioxo-1,2-diphenylethane-1,2-diyl)terephthalamide.

-

Cyclodehydration: A dehydrating agent (such as polyphosphoric acid, which can also serve as the solvent) is added, or the temperature is significantly increased.

-

This promotes a double intramolecular cyclization to form the two oxazole rings of the POPOP molecule.

-

Purification: After cooling, the reaction mixture is poured into water or methanol to precipitate the crude product.

-

The crude POPOP is collected by filtration and purified, typically by recrystallization from a suitable solvent like dimethylformamide (DMF) or by sublimation under vacuum.

Preparation of a Standard Liquid Scintillation Cocktail

This protocol describes the preparation of a common and effective scintillation cocktail for non-aqueous or organic-soluble samples.

Objective: To prepare 1 liter of a toluene-based scintillation cocktail containing 2,5-diphenyloxazole (PPO) as the primary scintillator and POPOP as the secondary scintillator.

Materials:

-

Toluene (scintillation grade), 1 L

-

2,5-Diphenyloxazole (PPO), 4.0 g

-

1,4-Bis(5-phenyl-2-oxazolyl)benzene (POPOP), 0.1 g[5]

-

1 L volumetric flask

-

Magnetic stirrer and stir bar

-

Weighing balance

Methodology:

-

Solvent Preparation: Pour approximately 800 mL of scintillation-grade toluene into a clean, dry 1 L volumetric flask.

-

Solute Weighing: Accurately weigh 4.0 g of PPO and 0.1 g of POPOP. Note that POPOP has lower solubility than PPO, which dictates its lower concentration in the cocktail.[5]

-

Dissolution: Carefully add the weighed PPO and POPOP powders to the toluene in the volumetric flask.

-

Add a magnetic stir bar to the flask and place it on a magnetic stirrer.

-

Stir the mixture at room temperature until both solutes are completely dissolved. This may take some time, particularly for POPOP. Gentle warming (to ~40°C) can be used to expedite dissolution but should be done with caution due to the flammability of toluene.

-

Final Volume Adjustment: Once the solutes are fully dissolved, remove the stir bar and carefully add toluene to the flask until the meniscus reaches the 1 L calibration mark.

-

Mixing and Storage: Cap the flask securely and invert it several times to ensure the solution is homogeneous.

-

Store the prepared cocktail in an amber glass bottle in a dark, cool place to prevent photodecomposition and evaporation.

Figure 2. Workflow for the preparation of a PPO-POPOP liquid scintillation cocktail.

Safety and Handling

POPOP, like most organic powders, should be handled with care.

-

Inhalation: Avoid inhaling the dust. Use in a well-ventilated area or with appropriate respiratory protection.

-

Skin Contact: Avoid contact with skin. Wear standard laboratory gloves.

-

Eye Contact: Wear safety glasses to prevent eye exposure.

-

Fire: The powder is combustible. Keep away from ignition sources.

When preparing scintillation cocktails, the primary hazard is typically the solvent (e.g., toluene is flammable and toxic). All preparation steps should be conducted inside a chemical fume hood. Consult the Safety Data Sheet (SDS) for both the solutes and the solvent before handling.

References

- 1. 1,4-Bis(5-phenyl-2-oxazolyl) benzene POPOP Laser Dye [sigmaaldrich.com]

- 2. resource.npl.co.uk [resource.npl.co.uk]

- 3. 1,4-Bis(5-phenyloxazol-2-yl)benzene [webbook.nist.gov]

- 4. 1,4-Bis(5-phenyl-2-oxazolyl)benzene | C24H16N2O2 | CID 15732 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. hwbdocs.env.nm.gov [hwbdocs.env.nm.gov]

The Inner Workings of a Brilliant Blue Emitter: A Technical Guide to the Fluorescence of POPOP

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the intricate fluorescence mechanism of 1,4-Bis(5-phenyl-2-oxazolyl)benzene, commonly known as POPOP. A renowned organic scintillator and wavelength shifter, POPOP's brilliant blue fluorescence is central to its utility in applications ranging from nuclear radiation detection to dye lasers. This document provides a comprehensive overview of its photophysical properties, detailed experimental protocols for its synthesis and characterization, and a visual exploration of the underlying molecular processes that govern its fluorescence.

Core Photophysical Properties of POPOP

The fluorescence of POPOP is characterized by a high quantum yield, indicating a very efficient conversion of absorbed light into emitted light. The molecule absorbs ultraviolet light and emits in the violet-blue region of the spectrum. The key photophysical parameters of POPOP are summarized in the table below, showcasing its behavior in various solvent environments.

| Solvent | Dielectric Constant (ε) | Absorption Max (λ_abs) [nm] | Emission Max (λ_em) [nm] | Fluorescence Quantum Yield (Φ_f) | Fluorescence Lifetime (τ_f) [ns] |

| Cyclohexane | 2.02 | 358 | 387, 407, 430 | 0.97 | 1.25 |

| Toluene | 2.38 | 365 | 426 | ~0.93 | - |

| Dichloromethane | 8.93 | - | - | - | - |

| Ethanol | 24.55 | 360 | 418 | 0.91 | - |

| Acetonitrile | 37.5 | - | - | - | - |

The data reveals a noticeable solvatochromic effect, where the emission spectrum of POPOP shifts to longer wavelengths (a red-shift) as the polarity of the solvent increases. This is indicative of a larger dipole moment in the excited state compared to the ground state.

The Fluorescence Mechanism: A Journey from Excitation to Emission

The fluorescence of POPOP is a multi-step process that begins with the absorption of a photon and culminates in the emission of a new, lower-energy photon. This process can be visualized using a Jablonski diagram and is driven by conformational changes in the molecule upon excitation.

Jablonski Diagram for POPOP

Caption: A simplified Jablonski diagram illustrating the photophysical processes of POPOP.

Conformational Relaxation in the Excited State

In its ground state, the POPOP molecule is not perfectly planar due to steric hindrance between the phenyl and oxazole rings. This results in a twisted conformation.

Caption: Conformational changes of POPOP upon excitation.

Upon absorption of a photon and transition to the first excited singlet state (S₁), the electronic distribution in the molecule changes. This leads to a rapid (on the picosecond timescale) conformational relaxation to a more planar geometry. This planarization is the key to POPOP's high fluorescence quantum yield. The planar conformation has a lower energy level within the excited state and a higher probability of radiative decay (fluorescence) back to the ground state. Non-radiative decay pathways, such as internal conversion, are less favorable from this relaxed, planar excited state.

Experimental Protocols

Synthesis of 1,4-Bis(5-phenyl-2-oxazolyl)benzene (POPOP)

This protocol describes a common method for the synthesis of POPOP.

Caption: Workflow for the synthesis of POPOP.

Materials:

-

2-Aminoacetophenone hydrochloride

-

Terephthaloyl dichloride

-

Pyridine (anhydrous)

-

Concentrated Sulfuric Acid

-

Methanol

-

Ethanol

Procedure:

-

Intermediate Synthesis: In a round-bottom flask, dissolve 2-aminoacetophenone hydrochloride in anhydrous pyridine. Cool the solution in an ice bath.

-

Slowly add terephthaloyl dichloride to the cooled solution with constant stirring.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for several hours.

-

Pour the reaction mixture into a large volume of cold water to precipitate the intermediate product.

-

Filter the precipitate, wash it thoroughly with water, and dry it.

-

Cyclization: Carefully add the dried intermediate to concentrated sulfuric acid with stirring. The mixture will heat up.

-

Heat the mixture in a water bath for a few hours to ensure complete cyclization.

-

Cool the reaction mixture and pour it onto crushed ice to precipitate the crude POPOP.

-

Purification: Filter the crude product and wash it with water until the washings are neutral.

-

Recrystallize the crude POPOP from a suitable solvent, such as a mixture of ethanol and water, to obtain pure, crystalline POPOP.

Measurement of Fluorescence Quantum Yield

The relative fluorescence quantum yield of POPOP can be determined using a well-characterized fluorescence standard.

Caption: Workflow for measuring relative fluorescence quantum yield.

Materials and Equipment:

-

UV-Vis Spectrophotometer

-

Fluorometer

-

Quartz cuvettes (1 cm path length)

-

POPOP sample

-

Fluorescence standard with a known quantum yield in the same solvent (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_f = 0.54)

-

Solvent (e.g., cyclohexane)

Procedure:

-

Prepare a series of dilute solutions of both the POPOP sample and the fluorescence standard in the chosen solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

-

Measure the UV-Vis absorption spectra of all solutions and determine the absorbance at the chosen excitation wavelength.

-

Record the fluorescence emission spectra of all solutions using the same excitation wavelength and identical instrument settings (e.g., excitation and emission slit widths).

-

Integrate the area under the fluorescence emission curves for both the POPOP samples and the standard solutions.

-

Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The plots should be linear.

-

Calculate the fluorescence quantum yield (Φ_f) of the POPOP sample using the following equation:

Φ_f(sample) = Φ_f(standard) * (Gradient_sample / Gradient_standard) * (n_sample² / n_standard²)

where:

-

Φ_f is the fluorescence quantum yield

-

Gradient is the slope of the plot of integrated fluorescence intensity vs. absorbance

-

n is the refractive index of the solvent for the sample and the standard.

-

This in-depth guide provides a foundational understanding of the fluorescence mechanism of POPOP, equipping researchers and professionals with the necessary knowledge for its application and further study. The combination of quantitative data, detailed protocols, and visual representations offers a comprehensive resource for harnessing the unique photophysical properties of this important fluorophore.

The Scintillating Truth: A Technical Guide to the Photophysical Properties of POPOP

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of scintillation counting, a technique pivotal to numerous scientific disciplines including drug development and medical diagnostics, the organic fluorophore 1,4-bis(5-phenyloxazol-2-yl)benzene, commonly known as POPOP, stands out as a critical component. Employed as a secondary scintillator or wavelength shifter, POPOP plays a crucial role in optimizing the detection of ionizing radiation. Its primary function is to absorb the emission from a primary scintillator and re-emit it at a longer wavelength, a process that efficiently couples the scintillation event to the spectral sensitivity of photodetectors. This in-depth technical guide delves into the core photophysical properties of POPOP, providing researchers and scientists with the essential data, experimental methodologies, and a mechanistic understanding necessary for its effective application.

Core Photophysical Properties of POPOP

The efficacy of POPOP as a wavelength shifter is dictated by its fundamental photophysical parameters. These properties, summarized in the table below, govern its interaction with light and its energy transfer capabilities.

| Photophysical Property | Value | Solvent/Conditions |

| Absorption Maximum (λ_abs_ max) | 356 - 364 nm | Toluene |

| Emission Maximum (λ_em_ max) | 407 - 420 nm | Toluene/Polystyrene |

| Molar Extinction Coefficient (ε) | ~47,000 M⁻¹cm⁻¹ at 356.2 nm | Cyclohexane |

| Fluorescence Quantum Yield (Φ_f_) | 0.93 | Cyclohexane |

| Fluorescence Lifetime (τ_f_) | ~1.1 - 1.6 ns | Various organic solvents |

Table 1: Key Photophysical Properties of the POPOP Scintillator.

Experimental Protocols

Accurate characterization of POPOP's photophysical properties is paramount for its application. The following sections detail the standardized experimental protocols for determining these key parameters.

UV-Visible Absorption Spectroscopy

Objective: To determine the absorption spectrum and the molar extinction coefficient (ε) of POPOP.

Methodology:

-

Sample Preparation:

-

Prepare a stock solution of POPOP of a known concentration (e.g., 1 x 10⁻³ M) in a UV-grade solvent such as cyclohexane or toluene.

-

Perform serial dilutions to obtain a series of solutions with concentrations ranging from 1 x 10⁻⁶ M to 1 x 10⁻⁵ M. The absorbance values should ideally fall within the linear dynamic range of the spectrophotometer (typically 0.1 to 1.0).

-

-

Instrumentation and Measurement:

-

Use a dual-beam UV-Vis spectrophotometer.

-

Record a baseline spectrum using a cuvette filled with the pure solvent.

-

Measure the absorbance spectra of the POPOP solutions from approximately 300 nm to 450 nm.

-

Ensure the scan speed is set to a moderate rate (e.g., 240 nm/min) and the slit width is appropriate (e.g., 1-2 nm) to ensure good spectral resolution.

-

-

Data Analysis:

-

Identify the wavelength of maximum absorbance (λ_abs_ max).

-

Calculate the molar extinction coefficient (ε) at λ_abs_ max using the Beer-Lambert law: A = εcl, where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).

-

Fluorescence Spectroscopy

Objective: To determine the fluorescence emission spectrum and the relative fluorescence quantum yield (Φ_f_) of POPOP.

Methodology:

-

Sample Preparation:

-

Prepare a dilute solution of POPOP in a suitable solvent (e.g., cyclohexane) with an absorbance of less than 0.1 at the excitation wavelength to avoid inner-filter effects.

-

Prepare a solution of a well-characterized fluorescence standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_f_ = 0.54) with a similar absorbance at the same excitation wavelength.

-

-

Instrumentation and Measurement:

-

Use a spectrofluorometer.

-

Set the excitation wavelength to the absorption maximum of POPOP (e.g., 360 nm).

-

Record the fluorescence emission spectrum over a range that encompasses the entire emission profile (e.g., 380 nm to 600 nm).

-

Maintain consistent excitation and emission slit widths for both the sample and the standard.

-

Measure the absorbance of both the sample and standard solutions at the excitation wavelength using a UV-Vis spectrophotometer.

-

-

Data Analysis:

-

Identify the wavelength of maximum emission (λ_em_ max).

-

Calculate the integrated fluorescence intensity (the area under the emission curve) for both the POPOP sample and the standard.

-

Calculate the relative fluorescence quantum yield using the following equation: Φ_f,sample_ = Φ_f,std_ * (I_sample_ / I_std_) * (A_std_ / A_sample_) * (n_sample_² / n_std_²) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

-

Time-Resolved Fluorescence Spectroscopy

Objective: To determine the fluorescence lifetime (τ_f_) of POPOP.

Methodology:

-

Instrumentation:

-

Utilize a Time-Correlated Single Photon Counting (TCSPC) system. This consists of a pulsed light source (e.g., a picosecond laser diode or a flash lamp), a sample holder, a monochromator, a single-photon sensitive detector (e.g., a photomultiplier tube or an avalanche photodiode), and timing electronics.

-

-

Measurement:

-

Prepare a dilute, deoxygenated solution of POPOP to minimize quenching effects.

-

Excite the sample with the pulsed light source at its absorption maximum.

-

Collect the fluorescence emission at the emission maximum.

-

Record the time difference between the excitation pulse and the detection of the first fluorescence photon for a large number of events to build a histogram of photon arrival times.

-

Measure the instrument response function (IRF) by replacing the sample with a scattering solution (e.g., a dilute solution of non-dairy creamer or Ludox).

-

-

Data Analysis:

-

The recorded histogram represents the fluorescence decay profile convoluted with the IRF.

-

Perform a deconvolution of the experimental decay data with the IRF using iterative reconvolution fitting software.

-

Fit the decay data to a single or multi-exponential decay model to extract the fluorescence lifetime(s) (τ_f_).

-

Energy Transfer Mechanism in Scintillators

In many scintillation cocktails, POPOP functions in concert with a primary scintillator, such as 2,5-diphenyloxazole (PPO). The energy transfer from the excited PPO to POPOP predominantly occurs via a non-radiative process known as Förster Resonance Energy Transfer (FRET).

FRET Requirements:

-

Spectral Overlap: The emission spectrum of the donor (PPO) must overlap with the absorption spectrum of the acceptor (POPOP).

-

Proximity: The donor and acceptor molecules must be in close proximity, typically within 1-10 nanometers.

-

Favorable Dipole Orientation: The transition dipole moments of the donor and acceptor should be favorably oriented.

The efficiency of FRET is inversely proportional to the sixth power of the distance between the donor and acceptor, making it a highly sensitive "spectroscopic ruler." In a liquid scintillation cocktail, the high concentration of PPO and POPOP ensures that the average distance between them is small enough for efficient energy transfer.

Conclusion

The photophysical properties of POPOP are central to its function as a highly efficient wavelength shifter in scintillation applications. A thorough understanding of its absorption and emission characteristics, quantum yield, and fluorescence lifetime, coupled with the ability to accurately measure these parameters, is essential for the development and optimization of radiation detection systems. The Förster Resonance Energy Transfer mechanism provides a framework for understanding the efficient energy cascade from the primary scintillator to POPOP, ultimately leading to the generation of a light signal that can be effectively detected. This guide provides the foundational knowledge and experimental protocols to empower researchers in harnessing the full potential of the POPOP scintillator in their scientific endeavors.

1,4-Bis(5-phenyl-2-oxazolyl)benzene absorption and emission spectra

For Immediate Release

This technical guide provides an in-depth analysis of the absorption and emission spectra of 1,4-Bis(5-phenyl-2-oxazolyl)benzene (POPOP), a widely used organic scintillator and laser dye. This document is intended for researchers, scientists, and drug development professionals who utilize fluorescence spectroscopy and require a detailed understanding of POPOP's photophysical properties.

Core Photophysical Properties of POPOP

1,4-Bis(5-phenyl-2-oxazolyl)benzene, commonly known as POPOP, is a highly efficient fluorescent compound renowned for its significant Stokes shift and high quantum yield.[1] These characteristics make it an excellent secondary scintillator, where it absorbs the emission from a primary fluorophore and re-emits at a longer wavelength, and a gain medium in dye lasers.[2] The compound is photostable in a variety of organic solvents, a crucial property for its applications.[1]

The photophysical behavior of POPOP is influenced by the surrounding solvent environment. The polarity of the solvent can affect the absorption and emission maxima, as well as the fluorescence quantum yield. Understanding these solvent effects is critical for optimizing experimental conditions and interpreting spectral data accurately.

Quantitative Spectroscopic Data

The following table summarizes the key photophysical parameters of POPOP in various organic solvents. This data has been compiled from various scientific sources to provide a comparative overview.

| Solvent | Absorption Max (λ_abs) (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) | Emission Max (λ_em) (nm) | Quantum Yield (Φ_f) |

| Cyclohexane | 356 | 47,000 at 356.2 nm | 407, 420 | 0.93, 0.975[2] |

| Toluene | ~365 | Not Reported | ~425 | Not Reported |

| Dichloromethane | 366 | Not Reported | 422 | 0.85 |

| Ethanol | Not Reported | Not Reported | Not Reported | 0.91[2] |

Data for Toluene was estimated from a spectral graph.[1] Data for Dichloromethane was extracted from a table in a research paper.

Experimental Protocols

Accurate determination of the absorption and emission spectra of POPOP requires meticulous experimental procedures. The following protocols outline the key steps for obtaining high-quality spectroscopic data.

Instrumentation

-

UV-Visible Spectrophotometer: A dual-beam spectrophotometer is recommended for accurate absorbance measurements. A Cary 3 spectrophotometer or a similar instrument is suitable.

-

Fluorometer: A spectrofluorometer equipped with a xenon lamp source and monochromators for both excitation and emission is required. A Spex FluoroMax or a similar instrument is appropriate.

-

Cuvettes: High-quality quartz cuvettes with a 1 cm path length are essential for both absorption and fluorescence measurements to ensure transparency in the UV region.

Sample Preparation

-

Solvent Selection: Use spectroscopic grade solvents to minimize interference from impurities.

-

Concentration: For absorption measurements, prepare a stock solution of POPOP and dilute it to a concentration that yields an absorbance maximum between 0.1 and 1.0 AU. For fluorescence measurements, the absorbance of the sample at the excitation wavelength should be kept below 0.1 AU to avoid inner filter effects. A typical concentration for photophysical studies is in the range of 10⁻⁵ M.

-

Dissolution: Ensure that POPOP is completely dissolved in the chosen solvent. Gentle warming or sonication can be used to aid dissolution if necessary. The final solution should be clear and free of any particulate matter.

Absorption Spectrum Measurement

-

Instrument Setup:

-

Set the spectral bandwidth to 1.0 nm.

-

Set the data interval to 0.25 nm.

-

Set the scan rate to a moderate speed, for example, 112.5 nm/min.

-

Use a signal averaging time of approximately 0.133 seconds.

-

-

Baseline Correction: Record a baseline spectrum with a cuvette containing the pure solvent.

-

Sample Measurement: Record the absorption spectrum of the POPOP solution over the desired wavelength range (e.g., 250-450 nm).

-

Data Processing: Subtract the baseline spectrum from the sample spectrum to obtain the corrected absorbance spectrum of POPOP.

Emission Spectrum Measurement

-

Instrument Setup:

-

Set the excitation and emission monochromator slit widths to define the spectral bandwidth, for example, 4.25 nm.

-

Set the data interval to 0.5 nm.

-

Use an integration time of around 2.0 seconds.

-

-

Excitation Wavelength Selection: Excite the sample at its absorption maximum (λ_abs) or a nearby wavelength, for instance, 300 nm.

-

Emission Scan: Scan the emission monochromator over a wavelength range that covers the expected fluorescence of POPOP (e.g., 380-600 nm).

-

Data Correction:

-

Subtract the dark counts (spectrum recorded with the excitation shutter closed).

-

Correct the spectrum for the wavelength-dependent sensitivity of the instrument's detection system.

-

Experimental Workflow Visualization

The following diagram illustrates the general workflow for characterizing the absorption and emission properties of a fluorescent compound like POPOP.

Caption: Experimental workflow for spectroscopic characterization.

References

Unveiling the Photophysical Properties of POPOP: A Technical Guide to Fluorescence Quantum Yield and Stokes Shift

For Immediate Release

This technical guide provides an in-depth analysis of the core photophysical properties of 1,4-bis(5-phenyloxazol-2-yl) benzene (POPOP), a widely utilized scintillator and laser dye. Tailored for researchers, scientists, and professionals in drug development, this document offers a comprehensive overview of POPOP's fluorescence quantum yield and Stokes shift, supported by detailed experimental methodologies and data presented for comparative analysis.

Core Photophysical Characteristics of POPOP

POPOP is renowned for its high fluorescence quantum yield, indicating a very efficient conversion of absorbed light into emitted light.[1] This property, combined with a significant Stokes shift, makes it an excellent candidate for various applications, including scintillation counting and as a component in tunable dye lasers.[1][2]

Quantitative Data Summary

The following table summarizes the key quantitative data for POPOP's photophysical properties.

| Property | Value | Solvent/Matrix | Reference |

| Fluorescence Quantum Yield (Φ_F) | 0.93 | Cyclohexane | |

| Absorption Maximum (λ_abs) | ~356 nm | Cyclohexane | [3] |

| Emission Maximum (λ_em) | 407 nm | Not Specified | [3] |

| 410 nm | Not Specified | [2] | |

| 420 nm | Polystyrene | [4] | |

| 422 nm | Polystyrene | [5] | |

| Stokes Shift (Δν) | ~51 nm (in wavelength) | Not Specified | [3] |

| Calculated: ~64 nm to 66 nm | Polystyrene | [4][5] |

Note: The Stokes shift can be influenced by the solvent environment. The calculated values are based on the reported absorption and emission maxima in the respective matrices.

Experimental Protocols

The determination of fluorescence quantum yield and Stokes shift involves precise spectroscopic measurements. Below are detailed methodologies for these key experiments.

Measurement of Fluorescence Quantum Yield (Relative Method)

The relative method, comparing the fluorescence intensity of the sample to a well-characterized standard, is a common and reliable technique.

1. Selection of a Standard:

-

A standard with a known quantum yield and an absorption/emission profile that overlaps with the excitation wavelength and emission range of POPOP should be chosen. Quinine sulfate in 0.1 M sulfuric acid is a common standard for the UV-Vis region.

2. Preparation of Solutions:

-

Prepare a series of dilute solutions of both POPOP and the standard in the same solvent (e.g., cyclohexane).

-

The concentrations should be adjusted to have absorbances in the range of 0.02 to 0.1 at the excitation wavelength to minimize inner filter effects.

3. Spectroscopic Measurements:

-

Absorption Spectra: Record the absorption spectra of all solutions using a UV-Vis spectrophotometer. Determine the absorbance at the chosen excitation wavelength.

-

Fluorescence Spectra: Using a spectrofluorometer, record the fluorescence emission spectra of all solutions at the same excitation wavelength used for the absorption measurements. Ensure identical experimental settings (e.g., excitation and emission slit widths) for both the sample and standard measurements.

4. Data Analysis:

-

Integrate the area under the fluorescence emission curves for both the POPOP solutions and the standard solutions.

-

Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both POPOP and the standard.

-

The fluorescence quantum yield of POPOP (Φ_F,sample) can be calculated using the following equation:

Φ_F,sample = Φ_F,std * (m_sample / m_std) * (η_sample² / η_std²)

where:

-

Φ_F,std is the quantum yield of the standard.

-

m_sample and m_std are the gradients of the plots of integrated fluorescence intensity vs. absorbance for the sample and standard, respectively.

-

η_sample and η_std are the refractive indices of the sample and standard solutions, respectively.

-

Determination of Stokes Shift

The Stokes shift is the difference between the positions of the absorption and emission maxima.

1. Spectroscopic Measurements:

-

Absorption Spectrum: Record the absorption spectrum of a dilute solution of POPOP using a UV-Vis spectrophotometer to identify the wavelength of maximum absorption (λ_abs).

-

Emission Spectrum: Record the fluorescence emission spectrum of the same solution using a spectrofluorometer. The excitation wavelength should be set at or near the absorption maximum. Identify the wavelength of maximum emission (λ_em).

2. Calculation:

-

The Stokes shift can be expressed in terms of wavelength (nm) or wavenumber (cm⁻¹).

-

In wavelength (nm): Δλ = λ_em - λ_abs

-

In wavenumber (cm⁻¹): Δν = (1/λ_abs) - (1/λ_em) (where λ is in cm)

Visualizing the Experimental Workflow

The following diagrams illustrate the logical flow of the experimental procedures described above.

Caption: Workflow for Relative Fluorescence Quantum Yield Measurement.

Caption: Workflow for Stokes Shift Determination.

References

- 1. Photo-Physical Characteristics of Janus Green B in Different Solvents and its Interaction Mechanism with Silver Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. POPOP - Wikipedia [en.wikipedia.org]

- 3. Spectrum [POPOP] | AAT Bioquest [aatbio.com]

- 4. JOAM :: Articles [joam.inoe.ro]

- 5. researchgate.net [researchgate.net]

Synthesis of 1,4-Bis(5-phenyl-2-oxazolyl)benzene (POPOP): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of 1,4-Bis(5-phenyl-2-oxazolyl)benzene, commonly known as POPOP. This fluorescent compound is a vital component in various scientific applications, including liquid scintillation counting, organic light-emitting diodes (OLEDs), and as a wavelength shifter in physics experiments. This document outlines a well-established two-step synthesis pathway, providing detailed experimental protocols, quantitative data, and logical diagrams to facilitate its replication in a laboratory setting.

Overview of the Synthesis Pathway

The synthesis of POPOP detailed herein follows a two-step reaction sequence. The first step involves the formation of an intermediate, N,N'-terephthaloylbis(2-aminoacetophenone), through the reaction of 2-aminoacetophenone with terephthaloyl dichloride. The subsequent and final step is the cyclodehydration of this intermediate using a strong acid catalyst, typically concentrated sulfuric acid, to yield the desired 1,4-Bis(5-phenyl-2-oxazolyl)benzene (POPOP).

Caption: Overall two-step synthesis pathway for POPOP.

Experimental Protocols

The following protocols are based on established laboratory procedures for the synthesis of POPOP.

Step 1: Synthesis of N,N'-Terephthaloylbis(2-aminoacetophenone)

This initial step involves the acylation of 2-aminoacetophenone with terephthaloyl dichloride.

Caption: Experimental workflow for the synthesis of the intermediate.

Methodology:

-

In a well-ventilated fume hood, dissolve 2-aminoacetophenone in a suitable anhydrous solvent (e.g., dioxane or tetrahydrofuran) in a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

-

Cool the solution in an ice bath.

-

Separately, dissolve terephthaloyl dichloride in the same anhydrous solvent.

-

Add the terephthaloyl dichloride solution dropwise to the cooled 2-aminoacetophenone solution with constant stirring over a period of 30-60 minutes.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for several hours (typically 2-4 hours) to ensure the reaction goes to completion.

-

The resulting precipitate, N,N'-terephthaloylbis(2-aminoacetophenone), is collected by vacuum filtration.

-

Wash the collected solid sequentially with the solvent used in the reaction and then with water to remove any unreacted starting materials and byproducts.

-

Dry the intermediate product in a vacuum oven.

Step 2: Synthesis of 1,4-Bis(5-phenyl-2-oxazolyl)benzene (POPOP)

This final step involves the acid-catalyzed cyclodehydration of the intermediate to form the oxazole rings of the POPOP molecule.[1]

Caption: Experimental workflow for the synthesis of POPOP.

Methodology:

-

Carefully add the dried N,N'-terephthaloylbis(2-aminoacetophenone) intermediate to an excess of concentrated sulfuric acid in a flask, with stirring. The addition should be done in small portions to control the exothermic reaction.

-

Heat the reaction mixture in an oil bath at a temperature of 100-120 °C for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Slowly and carefully pour the reaction mixture onto a large volume of crushed ice or ice-water with vigorous stirring. This will cause the POPOP to precipitate out of the solution.

-

Collect the crude POPOP by vacuum filtration.

-

Wash the solid thoroughly with water until the filtrate is neutral to litmus paper. This is to ensure all residual acid is removed.

-

The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and dioxane.

-

Dry the purified POPOP crystals in a vacuum oven.

Quantitative Data

The following table summarizes the key quantitative data associated with the synthesis of POPOP.

| Parameter | Value | Reference |

| Starting Materials | ||

| 2-Aminoacetophenone Molar Mass | 135.16 g/mol | N/A |

| Terephthaloyl Dichloride Molar Mass | 203.02 g/mol | N/A |

| Intermediate | ||

| N,N'-Terephthaloylbis(2-aminoacetophenone) Molar Mass | 400.43 g/mol | N/A |

| Final Product (POPOP) | ||

| Molar Mass | 364.40 g/mol | N/A |

| Melting Point | 243-245 °C | [1] |

| Typical Yield | 80-90% | [1] |

| Spectroscopic Data | ||

| UV-Vis Absorption (λmax) in Toluene | ~365 nm | N/A |

| Fluorescence Emission (λmax) in Toluene | ~420 nm | N/A |

Characterization

The synthesized POPOP can be characterized using various analytical techniques to confirm its identity and purity:

-

Melting Point: A sharp melting point range close to the literature value indicates high purity.

-

Infrared (IR) Spectroscopy: The IR spectrum should show characteristic peaks for the oxazole ring and the aromatic structures, and the absence of the carbonyl and N-H stretching bands from the intermediate.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR spectroscopy can be used to confirm the chemical structure of the POPOP molecule by analyzing the chemical shifts and coupling constants of the protons and carbons.

-

UV-Vis and Fluorescence Spectroscopy: These techniques are useful for confirming the photophysical properties of POPOP, which are essential for its applications.

This technical guide provides a solid foundation for the successful synthesis and characterization of 1,4-Bis(5-phenyl-2-oxazolyl)benzene in a research setting. Adherence to standard laboratory safety procedures is paramount when handling the reagents and performing the reactions described.

References

In-Depth Technical Guide: Spectroscopic Data for 2,2′-p-Phenylene-bis(5-phenyloxazole) (POPOP)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic properties of 2,2′-p-Phenylene-bis(5-phenyloxazole), commonly known as POPOP. A well-regarded scintillator and laser dye, POPOP's photophysical characteristics are of significant interest in various scientific and biomedical fields. This document collates available data on its ultraviolet-visible (UV-Vis) absorption, fluorescence emission, and nuclear magnetic resonance (NMR) spectroscopy. Detailed experimental protocols for these spectroscopic techniques are also provided to facilitate reproducibility and further research.

Chemical Structure and Properties

2,2′-p-Phenylene-bis(5-phenyloxazole) is a heterocyclic aromatic compound with the following general properties:

| Property | Value |

| Chemical Formula | C₂₄H₁₆N₂O₂ |

| Molecular Weight | 364.40 g/mol |

| Appearance | Yellow solid/powder |

| Melting Point | 242-246 °C |

| CAS Number | 1806-34-4 |

Below is a diagram of the chemical structure of POPOP.

Caption: Chemical Structure of POPOP

Spectroscopic Data

UV-Visible Absorption Spectroscopy

The UV-Vis absorption spectrum of POPOP is characterized by a strong absorption band in the ultraviolet region, which is attributed to π → π* electronic transitions within the conjugated aromatic system.

| Parameter | Value | Solvent | Reference |

| λmax (Absorption Maximum) | 365 nm | Toluene | - |

| Molar Extinction Coefficient (ε) | ~69,000 M⁻¹cm⁻¹ | Toluene | - |

Fluorescence Emission Spectroscopy

POPOP is a highly fluorescent molecule, emitting in the blue region of the visible spectrum. Its high quantum yield makes it an excellent scintillator and laser dye.

| Parameter | Value | Solvent | Reference |

| λem (Emission Maximum) | 415 nm | Toluene | - |

| Fluorescence Quantum Yield (ΦF) | 0.93 | Cyclohexane | |

| Stokes Shift | ~50 nm | Toluene | - |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed experimental ¹H and ¹³C NMR data for 2,2′-p-Phenylene-bis(5-phenyloxazole) were not available in the public domain at the time of this guide's compilation. Researchers are advised to perform their own NMR analysis for structural confirmation and purity assessment. The expected chemical shifts would be in the aromatic region (typically 7.0-8.5 ppm for ¹H NMR and 110-160 ppm for ¹³C NMR) due to the presence of multiple phenyl and oxazole rings.

Experimental Protocols

The following sections outline generalized experimental protocols for obtaining the spectroscopic data for POPOP.

UV-Visible Absorption Spectroscopy Protocol

Objective: To determine the absorption maximum (λmax) and molar extinction coefficient (ε) of POPOP.

Materials:

-

2,2′-p-Phenylene-bis(5-phenyloxazole) (POPOP)

-

Spectroscopic grade toluene

-

Volumetric flasks (10 mL, 25 mL, 50 mL)

-

Micropipettes

-

Quartz cuvettes (1 cm path length)

-

UV-Vis spectrophotometer

Procedure:

-

Stock Solution Preparation: Accurately weigh a small amount of POPOP (e.g., 1 mg) and dissolve it in a known volume of toluene (e.g., 50 mL) to prepare a stock solution of known concentration.

-

Serial Dilutions: Prepare a series of dilutions from the stock solution to obtain concentrations in the range of 1 µM to 10 µM.

-

Spectrophotometer Setup: Turn on the spectrophotometer and allow the lamp to warm up for at least 30 minutes.

-

Blank Measurement: Fill a quartz cuvette with the solvent (toluene) and use it to set the baseline absorbance to zero across the desired wavelength range (e.g., 250-500 nm).

-

Sample Measurement: Record the absorbance spectra of each of the diluted POPOP solutions.

-

Data Analysis:

-

Identify the wavelength of maximum absorbance (λmax).

-

Using the Beer-Lambert law (A = εcl), plot a calibration curve of absorbance at λmax versus concentration.

-

The molar extinction coefficient (ε) can be calculated from the slope of the calibration curve.

-

Caption: UV-Vis Spectroscopy Workflow

Fluorescence Emission Spectroscopy Protocol

Objective: To determine the emission maximum (λem) and relative fluorescence quantum yield (ΦF) of POPOP.

Materials:

-

POPOP solution (from UV-Vis protocol, absorbance at excitation wavelength < 0.1)

-

Quinine sulfate in 0.1 M H₂SO₄ (quantum yield standard, ΦF = 0.54)

-

Spectroscopic grade solvents

-

Quartz cuvettes (1 cm path length, four-sided polished)

-

Fluorometer

Procedure:

-

Instrument Setup: Turn on the fluorometer and allow the excitation lamp to stabilize. Set the excitation wavelength to the λmax determined from the UV-Vis spectrum (e.g., 365 nm).

-

Standard Measurement: Record the fluorescence emission spectrum of the quinine sulfate standard. Note the integrated fluorescence intensity.

-

Sample Measurement: Record the fluorescence emission spectrum of the POPOP solution.

-

Data Analysis:

-

Identify the wavelength of maximum emission (λem).

-

The relative fluorescence quantum yield can be calculated using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

-

Caption: Fluorescence Spectroscopy Workflow

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation of POPOP.

Materials:

-

2,2′-p-Phenylene-bis(5-phenyloxazole) (POPOP)

-

Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆)

-

NMR tubes

-

NMR spectrometer

Procedure:

-

Sample Preparation: Dissolve approximately 5-10 mg of POPOP in 0.5-0.7 mL of the chosen deuterated solvent in an NMR tube.

-

Spectrometer Setup: Tune and shim the NMR spectrometer according to standard procedures.

-

¹H NMR Acquisition: Acquire the ¹H NMR spectrum using appropriate parameters (e.g., number of scans, relaxation delay).

-

¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans will be required.

-

Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).

Caption: NMR Spectroscopy Workflow

Conclusion

Literature review on POPOP as a laser dye

POPOP as a Laser Dye: A Technical Guide

Introduction

1,4-bis(5-phenyloxazol-2-yl)benzene, commonly known as POPOP, is a highly efficient organic scintillator and fluorescent laser dye.[1][2] Renowned for its high fluorescence quantum yield, significant Stokes shift, and good photostability, POPOP is a subject of interest in various scientific and technical fields.[1] It is frequently utilized as a wavelength shifter in scintillation counters, converting ultraviolet (UV) radiation into visible violet light, and as a gain medium in liquid and vapor-phase dye lasers.[2][3][4] This technical guide provides a comprehensive review of POPOP's properties as a laser dye, detailing its photophysical characteristics, experimental protocols for its synthesis and use, and key performance data.

Core Properties of POPOP

POPOP is a solid, crystalline organic compound at standard conditions. Its fundamental physical and chemical properties are summarized below.

| Property | Value | Reference(s) |

| IUPAC Name | 1,4-bis(5-phenyl-1,3-oxazol-2-yl)benzene | N/A |

| Synonym(s) | 2,2′-p-Phenylene-bis(5-phenyloxazole) | |

| Molecular Formula | C₂₄H₁₆N₂O₂ | |

| Molecular Weight | 364.40 g/mol | |

| Appearance | Powder | [5] |

| Melting Point | 241 - 246 °C | [5] |

| CAS Number | 1806-34-4 |

Photophysical Characteristics

The efficacy of POPOP as a laser dye is rooted in its excellent photophysical properties. It strongly absorbs light in the near-UV spectrum and emits in the violet region. This large separation between absorption and emission bands, known as the Stokes shift, is advantageous for laser applications as it minimizes self-absorption of the emitted light by the dye solution.

The key photophysical parameters of POPOP in various solvents are compiled in the table below. These values can vary depending on the solvent's polarity and viscosity.

| Parameter | Value | Solvent / Conditions | Reference(s) |

| Absorption Maximum (λ_max) | 356 nm | General | [6] |

| 356.2 nm | Cyclohexane | ||

| Emission Maximum (λ_em) | 407 nm | General | [6] |

| 410 nm | General | [2] | |

| ≤ 425 nm | Not Specified | [5] | |

| Molar Extinction Coefficient (ε) | 47,000 M⁻¹cm⁻¹ | Cyclohexane (at 356.2 nm) | |

| Fluorescence Quantum Yield (Φ_f) | 0.93 | Cyclohexane | |

| up to 97.5% | Cyclohexane | [1] | |

| 91% | Ethanol | [1] | |

| 0.85 | Not Specified | [5] | |

| Excited-State Lifetime (τ) | 1.5 ns | Not Specified | [5] |

| Stokes Shift | 51 nm | General | [6] |

Below is a simplified Jablonski diagram illustrating the electronic transitions in a POPOP molecule that are relevant to its function as a laser dye.

Caption: Energy level transitions in POPOP, including absorption, fluorescence, and lasing.

Experimental Protocols

Synthesis of POPOP

A common and efficient method for preparing POPOP involves a two-step process.[7]

Caption: Components of a typical tunable dye laser system using POPOP as the gain medium.

Experimental Procedure:

-

The N₂ laser is aligned to direct its pulsed UV beam towards the cylindrical lens.

-

The cylindrical lens focuses the beam into a thin horizontal or vertical line just inside the front face of the cuvette, exciting a narrow region of the POPOP solution. [8]3. The excited POPOP molecules fluoresce, and the light travels along the axis of the excited region.

-

The mirrors of the resonant cavity provide optical feedback, amplifying the light through stimulated emission with each pass through the excited dye. [9]5. A coherent, monochromatic laser beam exits the cavity through the partially reflective output coupler.

-

If a diffraction grating is used, its angle can be adjusted to select a specific wavelength for amplification, allowing the output of the dye laser to be tuned across POPOP's emission spectrum.

References

- 1. Polyaromatic Hydrocarbon (PAH)-Based Aza-POPOPs: Synthesis, Photophysical Studies, and Nitroanalyte Sensing Abilities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. POPOP - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. sdc.org.uk [sdc.org.uk]

- 5. rpicorp.com [rpicorp.com]

- 6. Spectrum [POPOP] | AAT Bioquest [aatbio.com]

- 7. Synthesis of POPOP, a Scintillator Used In The Nuclear Radiation Detectors [adst.ihu.ac.ir]

- 8. Project [stonybrook.edu]

- 9. Dye laser - Wikipedia [en.wikipedia.org]

The Solubility of POPOP in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of POPOP (1,4-bis(5-phenyloxazol-2-yl)benzene), a widely used fluorophore in scintillation counting and other fluorescence applications. Understanding the solubility of POPOP in various organic solvents is critical for preparing stable and effective solutions for research and development. This document compiles available quantitative and qualitative solubility data, details experimental protocols for solubility determination, and provides a visual workflow for this process.

Core Concepts in POPOP Solubility

POPOP is a non-polar organic molecule, and its solubility is primarily governed by the principle of "like dissolves like." Therefore, it exhibits better solubility in non-polar or moderately polar organic solvents and is largely insoluble in highly polar solvents like water. The solubility is also influenced by temperature, with an increase in temperature generally leading to higher solubility. For many applications, particularly in liquid scintillation counting, POPOP is used as a secondary scintillator or wavelength shifter at relatively low concentrations, often in combination with a primary scintillator like PPO (2,5-diphenyloxazole).

Quantitative and Qualitative Solubility of POPOP

The following table summarizes the available quantitative and qualitative solubility data for POPOP in various organic solvents. It is important to note that comprehensive, standardized solubility data for POPOP across a wide range of organic solvents is not extensively published. The data presented here is compiled from various sources, including scientific literature and technical data sheets. The concentrations used in scintillation cocktails can be considered as practical solubility limits for those specific applications.

| Solvent | Chemical Class | Polarity | Solubility (g/L) | Temperature (°C) | Notes |

| Toluene | Aromatic Hydrocarbon | Non-polar | ~0.1 - 0.5[1] | Ambient | Used in many scintillation cocktails. POPOP is often used in conjunction with a more soluble primary scintillator. |

| 2-Ethylnaphthalene | Aromatic Hydrocarbon | Non-polar | 1.2 | Not Specified | Used as a solvent in some organic scintillator studies. |

| Dioxane | Ether | Polar aprotic | Soluble | Not Specified | Used as a crystallization solvent, indicating good solubility. |

| Chloroform | Halogenated Alkane | Polar aprotic | Soluble | Not Specified | Mentioned as a solvent for crystallization, implying good solubility. |

| Tetrahydrofuran (THF) | Ether | Polar aprotic | Soluble | Not Specified | General good solvent for non-polar to moderately polar organic compounds. |

| Acetone | Ketone | Polar aprotic | Slightly Soluble | Not Specified | |

| Ethanol | Alcohol | Polar protic | Insoluble | Not Specified | |

| Water | Inorganic | Highly polar | Insoluble | Not Specified |

Note: The terms "Soluble," "Slightly Soluble," and "Insoluble" are based on qualitative descriptions found in the literature. Quantitative values should be determined experimentally for specific applications.

Experimental Protocols for Solubility Determination

Accurate determination of POPOP solubility is crucial for many applications. The following are detailed methodologies for two common experimental approaches.

Gravimetric Method

This method directly measures the mass of the solute that can dissolve in a given volume of solvent.

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of POPOP powder to a known volume of the organic solvent in a sealed container (e.g., a screw-cap vial).

-

Agitate the mixture at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached. A magnetic stirrer or a shaker bath can be used.

-

-

Separation of Undissolved Solute:

-

Allow the solution to stand undisturbed at the constant temperature to let the undissolved POPOP settle.

-

Carefully withdraw a known volume of the supernatant using a pre-weighed, heated pipette to prevent precipitation upon cooling.

-

Filter the supernatant through a pre-weighed, solvent-resistant syringe filter (e.g., 0.2 µm PTFE) into a pre-weighed container.

-

-

Solvent Evaporation and Mass Determination:

-

Evaporate the solvent from the filtered solution under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of POPOP.

-

Once the solvent is completely evaporated, weigh the container with the dried POPOP residue.

-

-

Calculation of Solubility:

-

The mass of the dissolved POPOP is the final weight of the container minus its initial weight.

-

Solubility (in g/L) is calculated by dividing the mass of the dissolved POPOP by the volume of the supernatant taken.

-

UV-Visible Spectrophotometry Method

This method relies on the relationship between the absorbance of a solution and the concentration of the solute (Beer-Lambert Law).

Methodology:

-

Preparation of a Standard Curve:

-

Prepare a series of POPOP solutions of known concentrations in the desired organic solvent.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for POPOP using a UV-Visible spectrophotometer. The solvent used for the standards should be used as the blank.

-

Plot a graph of absorbance versus concentration to create a standard curve. The relationship should be linear within a certain concentration range.

-

-

Preparation of a Saturated Solution:

-

Prepare a saturated solution of POPOP in the same solvent as described in the gravimetric method (steps 1.1 and 1.2).

-

-

Dilution and Absorbance Measurement:

-

Carefully take a known volume of the clear, saturated supernatant and dilute it with a known volume of the solvent to bring the concentration within the linear range of the standard curve.

-

Measure the absorbance of the diluted solution at the λmax.

-

-

Calculation of Solubility:

-

Use the equation of the line from the standard curve to determine the concentration of the diluted solution from its absorbance.

-

Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted solution by the dilution factor.

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of an organic compound like POPOP.

References

Methodological & Application

Application Notes and Protocols for the Use of POPOP as a Wavelength Shifter in Liquid Scintillators

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1,4-bis(5-phenyloxazol-2-yl) benzene (POPOP) as a secondary scintillator, or wavelength shifter, in liquid scintillation counting (LSC). This document includes detailed information on its mechanism of action, key properties, and applications, with a focus on its utility in drug development. Experimental protocols for the preparation and evaluation of liquid scintillator cocktails containing POPOP are also provided.

Introduction to POPOP as a Wavelength Shifter

Liquid scintillation counting is a widely used technique for the detection and quantification of radioactivity, particularly for low-energy beta emitters like tritium (³H) and carbon-14 (¹⁴C), which are commonly used as tracers in drug development studies. The process relies on the conversion of the kinetic energy of a charged particle into detectable light. This is achieved through a multi-step process within a liquid scintillator cocktail.

POPOP plays a crucial role as a secondary scintillator or "wavelength shifter" in this process.[1] Its primary function is to absorb the photons emitted by the primary scintillator and re-emit them at a longer wavelength.[2] This shift is essential to match the spectral sensitivity of the photomultiplier tubes (PMTs) used in liquid scintillation counters, which are most sensitive in the violet-blue region of the spectrum.[2][3] By converting the shorter wavelength emissions of the primary scintillator to a more readily detectable wavelength, POPOP significantly enhances the counting efficiency and overall performance of the liquid scintillator.[2]

Mechanism of Action

The scintillation process in a liquid scintillator cocktail containing a primary scintillator (like PPO) and a secondary scintillator (POPOP) can be summarized in the following steps:

-

Energy Deposition: A beta particle emitted from the radioactive sample transfers its energy to the solvent molecules (e.g., toluene, xylene), exciting them to a higher energy state.[1]

-

Energy Transfer to Primary Scintillator: The excited solvent molecules efficiently transfer this energy to the primary scintillator molecules (e.g., 2,5-diphenyloxazole or PPO), which are present at a higher concentration.

-

Primary Scintillation: The excited primary scintillator molecules de-excite, emitting photons in the ultraviolet or near-violet region of the spectrum.[1]

-

Wavelength Shifting by POPOP: The photons emitted by the primary scintillator are absorbed by POPOP molecules.

-

Secondary Scintillation: The excited POPOP molecules then de-excite, emitting photons at a longer wavelength, typically around 410-420 nm, which is in the optimal sensitivity range of most PMTs.[1][4]

This energy transfer and wavelength shifting process is a form of fluorescence resonance energy transfer (FRET).

Quantitative Data and Properties of POPOP

A summary of the key quantitative properties of POPOP is presented in the table below for easy reference and comparison.

| Property | Value | References |

| IUPAC Name | 2,2'-(1,4-Phenylene)bis(5-phenyl-1,3-oxazole) | [4] |

| Molar Mass | 364.40 g/mol | [4] |

| Emission Maximum (in cyclohexane) | ~410-420 nm | [1][4] |

| Fluorescence Quantum Yield (in cyclohexane) | 0.93 | |

| Solubility | Soluble in aromatic organic solvents like toluene and xylene. Specific quantitative solubility data is not readily available in the literature; however, it is typically used at concentrations ranging from 0.05 to 0.5 g/L in liquid scintillator cocktails. | |

| Molar Extinction Coefficient (at 356.2 nm) | 47,000 cm⁻¹/M |

Applications in Drug Development

Liquid scintillation counting using cocktails containing POPOP is a cornerstone of preclinical and clinical drug development, particularly in Absorption, Distribution, Metabolism, and Excretion (ADME) studies.[4] By radiolabeling a drug candidate with isotopes like ¹⁴C or ³H, researchers can quantitatively track its fate in a biological system.

Key applications include:

-

Mass Balance Studies: To determine the extent of absorption and the routes and rates of excretion of a drug and its metabolites.

-

Metabolite Profiling: To identify and quantify the metabolites of a drug in various biological matrices such as plasma, urine, and feces.

-

Tissue Distribution Studies: To determine the concentration of a drug and its metabolites in various tissues and organs.

-

Pharmacokinetic (PK) Studies: To determine the time course of drug and metabolite concentrations in the body.

The high counting efficiency afforded by the use of POPOP is critical for the sensitive detection of low levels of radioactivity often encountered in these studies.

Experimental Protocols

Protocol for Preparation of a PPO-POPOP Liquid Scintillator Cocktail

This protocol describes the preparation of a standard liquid scintillator cocktail for general-purpose beta counting.

Materials:

-

2,5-Diphenyloxazole (PPO), scintillation grade

-

1,4-bis(5-phenyloxazol-2-yl) benzene (POPOP), scintillation grade

-

Toluene or Xylene, scintillation grade

-

Volumetric flask

-

Magnetic stirrer and stir bar

-

Analytical balance

Procedure:

-

Solvent Preparation: In a clean, dry volumetric flask, add approximately 80% of the final desired volume of toluene or xylene.

-

Dissolving PPO: Weigh the required amount of PPO to achieve the desired final concentration (typically 3-5 g/L). Add the PPO to the solvent in the volumetric flask.

-

Stirring: Place a magnetic stir bar in the flask and place it on a magnetic stirrer. Stir the solution until the PPO is completely dissolved. This may take some time. Gentle warming can aid dissolution but should be done with caution due to the flammability of the solvent.

-

Dissolving POPOP: Weigh the required amount of POPOP to achieve the desired final concentration (typically 0.1-0.3 g/L). Add the POPOP to the PPO solution.

-

Continued Stirring: Continue stirring until the POPOP is completely dissolved.

-

Final Volume Adjustment: Once both scintillators are fully dissolved, carefully add the solvent to the volumetric flask to reach the final desired volume.

-

Mixing and Storage: Cap the flask and invert it several times to ensure the solution is homogeneous. Store the prepared cocktail in a tightly sealed, amber glass bottle, away from light, to prevent photodegradation.

Protocol for Measuring the Relative Light Yield of a Liquid Scintillator

This protocol outlines a method for determining the relative light yield of a prepared liquid scintillator cocktail using a gamma-ray source and Compton scattering.

Materials:

-

Prepared liquid scintillator cocktail

-

Reference liquid scintillator cocktail with a known light yield

-

Liquid scintillation counter or a setup with a PMT and a multi-channel analyzer (MCA)

-

Gamma-ray source (e.g., ¹³⁷Cs)

-

Scintillation vials

Procedure:

-

Sample Preparation: Fill two identical scintillation vials, one with the reference scintillator and one with the prepared scintillator cocktail.

-

Background Measurement: Place an empty vial in the detector to measure the background spectrum.

-

Compton Edge Measurement of Reference: Place the vial with the reference scintillator in the detector. Position the gamma-ray source (e.g., ¹³⁷Cs) at a fixed distance from the vial.

-

Data Acquisition (Reference): Acquire a pulse height spectrum for a sufficient amount of time to obtain good statistics. The spectrum will show a Compton edge, which corresponds to the maximum energy transferred to an electron in a Compton scattering event.

-

Compton Edge Measurement of Sample: Replace the reference vial with the vial containing the prepared scintillator cocktail, keeping the geometry of the source and detector identical.

-

Data Acquisition (Sample): Acquire a pulse height spectrum for the same duration as the reference sample.

-

Data Analysis:

-

Locate the position of the Compton edge in the spectra for both the reference and the sample. The Compton edge is typically identified as the inflection point on the right side of the Compton continuum.

-

The channel number corresponding to the Compton edge is proportional to the light yield of the scintillator.

-

Calculate the relative light yield of the prepared scintillator using the following formula:

Relative Light Yield (%) = (Channel Number of Sample Compton Edge / Channel Number of Reference Compton Edge) x 100

-

Visualizations

Scintillation Process Workflow

References

Application Notes and Protocols for Scintillation Counting with 1,4-Bis(5-phenyl-2-oxazolyl)benzene (POPOP)

Audience: Researchers, scientists, and drug development professionals.

Introduction: Liquid Scintillation Counting (LSC) is a widely used analytical technique for quantifying the activity of beta-emitting and some alpha-emitting radionuclides. The method involves dissolving a radioactive sample in a "cocktail" containing an aromatic solvent and fluorescent solutes (scintillators). Energy from the radioactive decay excites the solvent molecules, and this energy is subsequently transferred to the scintillators, which emit photons of light. These light flashes are then detected and counted by a photomultiplier tube (PMT).

1,4-Bis(5-phenyl-2-oxazolyl)benzene, commonly known as POPOP, is a crucial component in many scintillation cocktails.[1][2] It functions as a secondary scintillator or "wavelength shifter".[1][3] Primary scintillators, such as PPO (2,5-Diphenyloxazole), absorb energy from the solvent and emit light, but often at a wavelength that is too short for optimal detection by the PMT.[4] POPOP absorbs the light emitted by the primary scintillator and re-emits it at a longer wavelength (peaking around 410-420 nm), which better matches the peak sensitivity range of modern PMTs, thereby increasing counting efficiency.[1][5]

Data Presentation

Table 1: Physicochemical and Spectroscopic Properties of POPOP

This table summarizes the key properties of POPOP relevant to its use in scintillation counting.

| Property | Value | Reference(s) |

| Chemical Formula | C₂₄H₁₆N₂O₂ | [3] |

| Molar Mass | 364.40 g/mol | |

| Appearance | White to light yellow powder/crystals | [6] |

| Melting Point | 242-246 °C | [2] |

| Purity (Scintillation Grade) | >98-99% | [3] |

| Maximum Absorption | ~358 nm | [7] |

| Maximum Fluorescence Emission | ~410 nm | [1][7] |

Table 2: Example Compositions of LSC Cocktails Containing POPOP